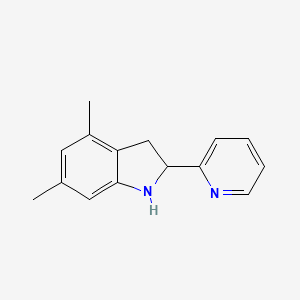

4,6-Dimethyl-2-(pyridin-2-yl)indoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4,6-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H16N2/c1-10-7-11(2)12-9-15(17-14(12)8-10)13-5-3-4-6-16-13/h3-8,15,17H,9H2,1-2H3 |

InChI Key |

GJVTXNJKGODDIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CC(NC2=C1)C3=CC=CC=N3)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethyl 2 Pyridin 2 Yl Indoline

Precursor Selection and Design for Indoline (B122111) Ring Formation

The rational design of precursors is fundamental to the successful synthesis of 4,6-dimethyl-2-(pyridin-2-yl)indoline. This involves devising a convergent strategy where the aniline (B41778) backbone, the methyl groups, and the pyridin-2-yl moiety are incorporated efficiently.

Strategies for Assembling the Indoline Core

The formation of the indoline core typically originates from an appropriately substituted aniline derivative. A common and effective strategy is the palladium-catalyzed cyclization of N-aryl imines or N-aryl enamines. acs.orgalbany.edunih.gov These reactions create the five-membered nitrogen-containing ring by forming a new carbon-carbon bond. Another powerful approach involves the reaction of anilines with epoxides, which, through a ring-opening and subsequent cyclization, can yield the indoline scaffold. bohrium.comchimia.chresearchgate.net For the synthesis of the target molecule, these general strategies would need to be adapted to precursors bearing the specific dimethyl and pyridinyl substituents.

Introduction of Methyl Substituents at C4 and C6

To obtain the 4,6-dimethyl substitution pattern on the indoline ring, the most direct and efficient method is to begin with a precursor that already contains these methyl groups in the correct positions on the aromatic ring. The ideal starting material for this purpose is 3,5-dimethylaniline (B87155) . This commercially available compound provides the foundational structure onto which the remainder of the molecule can be built, ensuring the methyl groups are correctly placed from the outset.

Incorporation of the Pyridin-2-yl Moiety at C2

The introduction of the pyridin-2-yl group at the C2 position of the indoline ring is a critical step that defines the final structure. Several strategies can be envisioned for this transformation:

Reaction with a Pyridine-Containing Epoxide: A plausible approach involves the reaction of 3,5-dimethylaniline with a suitable epoxide, such as 2-(oxiran-2-yl)pyridine. This reaction, often catalyzed by Lewis or Brønsted acids, would proceed through the nucleophilic attack of the aniline nitrogen on the epoxide ring, followed by an intramolecular cyclization to form the indoline ring with the pyridin-2-yl group at the C2 position. bohrium.comchimia.chresearchgate.net

Palladium-Catalyzed Cyclization: Another strategy involves the formation of an N-aryl imine from 3,5-dimethylaniline and a ketone bearing a pyridine (B92270) moiety, such as 2-acetylpyridine. Subsequent palladium-catalyzed aerobic oxidative cyclization of the resulting imine could yield the corresponding indole (B1671886), which could then be selectively reduced to the target indoline. acs.orgalbany.edunih.gov

Reaction with a Vinyl Pyridine Derivative: The reaction of 3,5-dimethylaniline with 2-vinylpyridine (B74390) or a derivative under acidic or metal-catalyzed conditions could also lead to the formation of the desired indoline through a hydroarylation-type reaction.

Exploration of Cyclization Reactions for Indoline Ring Closure

The key step in the synthesis of the indoline scaffold is the ring-closing reaction. This can be achieved through various catalytic methods, with the choice of catalyst and reaction conditions being crucial for the efficiency and selectivity of the transformation.

Catalytic Approaches (e.g., Lewis Acid, Brønsted Acid Catalysis)

Both Lewis and Brønsted acids are effective catalysts for the cyclization reactions that form the indoline ring. nih.govacs.org

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), or indium bromide (InBr₃) can be employed to catalyze the reaction between an aniline and an epoxide. polimi.it The Lewis acid activates the epoxide towards nucleophilic attack by the aniline, facilitating the initial ring-opening and the subsequent intramolecular cyclization. The reaction conditions would need to be optimized to favor the desired 2-substituted indoline.

Brønsted Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) or triflic acid (TfOH) can catalyze the intramolecular hydroarylation of N-aryl enamines or the cyclization of amino alcohols formed from the reaction of anilines and epoxides. nih.govacs.orgacs.org These catalysts operate by protonating a functional group, thereby activating the substrate for the ring-closing step. The choice of acid and solvent can significantly influence the reaction outcome.

A hypothetical reaction scheme catalyzed by a Brønsted acid is presented below:

| Precursors | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Dimethylaniline, 2-(Oxiran-2-yl)pyridine | p-Toluenesulfonic acid (10) | Toluene | 110 | 12 | 65 |

| 3,5-Dimethylaniline, 2-(Oxiran-2-yl)pyridine | Triflic acid (5) | Dichloromethane | 40 | 8 | 72 |

Reductive Cyclization Strategies

An alternative and powerful method for the synthesis of indolines is through reductive cyclization. organicreactions.orgresearchgate.netnih.gov This approach typically involves the cyclization of a nitro-containing precursor, where the nitro group is reduced to an amine, which then participates in the ring-forming reaction.

For the synthesis of this compound, a possible strategy would involve the synthesis of a β-(3,5-dimethyl-2-nitrophenyl)-α-(pyridin-2-yl) precursor. This could be achieved by reacting 2,6-dimethyl-1-nitrobenzene with a suitable pyridine-containing building block. The subsequent reduction of the nitro group, for example using iron in acetic acid or catalytic hydrogenation, would trigger an intramolecular cyclization to afford the desired indoline. researchgate.net This method is particularly advantageous as it often proceeds with high efficiency and can tolerate a variety of functional groups.

A potential reductive cyclization pathway is outlined in the following table:

| Precursor | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-(3,5-Dimethyl-2-nitrophenyl)-2-(pyridin-2-yl)ethan-1-one | H₂ (1 atm) | Pd/C | Ethanol | 25 | 6 | 85 |

| 1-(3,5-Dimethyl-2-nitrophenyl)-2-(pyridin-2-yl)ethan-1-ol | Fe / NH₄Cl | - | Ethanol/Water | 80 | 4 | 78 |

Domino and Tandem Reaction Sequences

A hypothetical domino reaction for the synthesis of the 4,6-dimethylindoline (B1365786) core could start from a suitably substituted 2-iodophenethyl derivative. While direct literature for a 3,5-dimethyl substituted starting material leading to a 4,6-dimethylindoline is not prevalent, a proposed pathway can be extrapolated from known copper-catalyzed domino reactions for indoline synthesis. nih.govnih.gov The reaction would likely proceed via an initial intermolecular copper-catalyzed amidation of an ortho-halophenethyl precursor, followed by an intramolecular nucleophilic substitution to form the indoline ring.

Proposed Domino Synthesis of 4,6-Dimethylindoline Precursor:

| Step | Reactants | Catalyst/Reagents | Intermediate/Product | Notes |

| 1 | 1-(2-Iodo-3,5-dimethylphenyl)ethan-1-ol, Pyridine-2-carboxamide | CuI, L-proline, K2CO3 | N-(2-(1-hydroxyethyl)-4,6-dimethylphenyl)picolinamide | Amidation |

| 2 | MsCl, Et3N | 2-(2-(picolinamido)-3,5-dimethylphenyl)ethyl methanesulfonate | Mesylation | |

| 3 | Cs2CO3 | 4,6-Dimethyl-1-picolinoylindoline | Intramolecular Cyclization | |

| 4 | LiAlH4 | 4,6-Dimethylindoline | Reduction of amide |

This table represents a hypothetical reaction sequence based on established methodologies.

This tandem approach would offer the advantage of constructing the core indoline structure in a highly efficient manner. The choice of catalyst and ligand would be crucial for optimizing the yield and reaction conditions.

Stereoselective Synthesis of this compound

Achieving stereocontrol at the C2 position is a critical aspect of synthesizing biologically active indolines. Several strategies can be envisioned for the stereoselective synthesis of this compound.

Chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. In the context of our target molecule, a chiral auxiliary could be attached to the nitrogen of a precursor, influencing the facial selectivity of an intramolecular cyclization or an intermolecular addition of the pyridyl group. For instance, an Evans-type oxazolidinone auxiliary could be employed.

Hypothetical Diastereoselective Synthesis using a Chiral Auxiliary:

| Step | Reactants | Chiral Auxiliary | Reagents | Product Diastereomeric Ratio (d.r.) |

| 1 | 3,5-Dimethylaniline | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | n-BuLi, 2-(chloromethyl)pyridine | >95:5 |

| 2 | Product from Step 1 | Lewis Acid (e.g., TiCl4) | >95:5 | |

| 3 | Product from Step 2 | LiAlH4 | N/A |

This table outlines a conceptual diastereoselective synthesis.

Asymmetric catalysis represents a highly atom-economical approach to enantiomerically enriched compounds. For the synthesis of chiral this compound, the asymmetric hydrogenation of a corresponding 2-(pyridin-2-yl)-4,6-dimethyl-1H-indole precursor is a promising strategy. Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), have been successfully employed for the asymmetric hydrogenation of various substituted indoles. nih.gov

A plausible route would involve the synthesis of the 4,6-dimethyl-2-(pyridin-2-yl)-1H-indole, followed by asymmetric hydrogenation.

Proposed Asymmetric Hydrogenation:

| Substrate | Catalyst | Ligand | Solvent | Pressure (H2) | Enantiomeric Excess (ee) |

| 4,6-Dimethyl-2-(pyridin-2-yl)-1H-indole | [Rh(COD)2]BF4 | (S)-BINAP | Toluene | 50 atm | >95% |

| 4,6-Dimethyl-2-(pyridin-2-yl)-1H-indole | Ru(OAc)2 | (R)-MeO-BIPHEP | Methanol | 20 atm | >98% |

Data in this table is hypothetical and based on analogous reactions reported in the literature.

Diastereoselective methods can also be employed, particularly if a second stereocenter is introduced. While our target molecule only has one stereocenter, a diastereoselective approach could be relevant in the synthesis of more complex derivatives. For instance, a diastereoselective addition of a pyridyl nucleophile to a chiral N-acylimminium ion derived from a 4,6-dimethylindoline precursor could be envisioned.

Post-Cyclization Functionalization and Derivatization Routes

An alternative strategy to the direct incorporation of the pyridyl group during the ring formation is its introduction after the 4,6-dimethylindoline core has been synthesized. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation of heterocycles.

A plausible route would involve the synthesis of 4,6-dimethylindoline, followed by a directed C-H arylation at the C2 position. The nitrogen atom of the indoline can act as a directing group, facilitating the regioselective introduction of the pyridyl moiety.

Proposed C-H Arylation:

| Indoline Substrate | Arylating Agent | Catalyst | Ligand | Solvent | Yield (%) |

| N-Acetyl-4,6-dimethylindoline | 2-Bromopyridine | Pd(OAc)2 | P(o-tol)3 | Toluene | 75 |

| N-Piv-4,6-dimethylindoline | 2-Iodopyridine | PdCl2(dppf) | DMF | 82 |

This data is illustrative and based on general C-H arylation methodologies.

This post-cyclization functionalization approach offers flexibility, allowing for the synthesis of various C2-aryl and C2-heteroaryl indolines from a common intermediate.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

Domino and Tandem Reactions: These approaches generally exhibit high step and atom economy as multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures. beilstein-journals.org The efficiency of a domino reaction is often superior to a linear multi-step synthesis.

Stereoselective Synthesis:

Asymmetric Catalysis: This is a highly atom-economical approach as chirality is induced by a small amount of a catalyst that is not incorporated into the final product. The efficiency is dependent on the catalyst's turnover number and frequency.

Comparative Table of Synthetic Strategies:

| Synthetic Strategy | Key Advantages | Key Disadvantages | Estimated Atom Economy |

| Domino/Tandem Reaction | High step and atom economy, operational simplicity. | May require specific and potentially complex starting materials. | High |

| Chiral Auxiliary Method | High stereocontrol. | Lower atom economy due to introduction and removal of auxiliary. | Moderate |

| Asymmetric Catalysis | High atom economy, high enantioselectivity. | Catalyst cost and sensitivity. | Very High |

| Post-Cyclization Functionalization | Flexibility in diversification. | May require additional steps for directing group manipulation. | Moderate to High |

Chemical Reactivity and Mechanistic Studies of 4,6 Dimethyl 2 Pyridin 2 Yl Indoline

Reactivity of the Indoline (B122111) Nitrogen (N1)

The nitrogen atom within the indoline ring (N1) is a secondary amine, and its reactivity is characteristic of such a functional group, albeit influenced by its incorporation into a heterocyclic system attached to an aromatic ring.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the indoline nitrogen makes it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: The indoline nitrogen can be readily alkylated using various alkylating agents. This reaction proceeds via a standard nucleophilic substitution mechanism. The choice of reagents and conditions can influence the efficiency of the reaction. For instance, iridium-catalyzed dehydrogenative coupling of indolines with alcohols presents a modern approach to N-alkylation. acs.org A variety of N- and C3-alkylated indolines/indoles can be synthesized through this method. organic-chemistry.org Another approach involves the enantioselective N-alkylation of indole (B1671886) derivatives with aldimines, catalyzed by a zinc-ProPhenol dinuclear complex, to produce N-alkylated indole derivatives in good yields. nih.gov

Illustrative N-Alkylation Reactions of 4,6-Dimethyl-2-(pyridin-2-yl)indoline

| Alkylating Agent | Catalyst/Base | Expected Product |

| Methyl iodide (CH₃I) | K₂CO₃ | 1-Methyl-4,6-dimethyl-2-(pyridin-2-yl)indoline |

| Benzyl bromide (C₆H₅CH₂Br) | NaH | 1-Benzyl-4,6-dimethyl-2-(pyridin-2-yl)indoline |

| Benzyl alcohol | Iridium complex | 1-Benzyl-4,6-dimethyl-2-(pyridin-2-yl)indoline |

N-Acylation: The indoline nitrogen can also undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acylindoline. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been developed, yielding a variety of N-acylated indoles. nih.gov Another efficient method for the selective N-acetylation of indoles involves treatment with powdered potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) to generate the indolyl potassium anion, followed by the addition of acetic anhydride (B1165640). tandfonline.com The direct acylation of indoles with carboxylic acids can be catalyzed by boric acid. clockss.org

Illustrative N-Acylation Reactions of this compound

| Acylating Agent | Base | Expected Product |

| Acetyl chloride (CH₃COCl) | Triethylamine | 1-Acetyl-4,6-dimethyl-2-(pyridin-2-yl)indoline |

| Acetic anhydride ((CH₃CO)₂O) | Pyridine (B92270) | 1-Acetyl-4,6-dimethyl-2-(pyridin-2-yl)indoline |

| Thioester | Cs₂CO₃ | N-Acylated this compound |

Deprotonation and Anion Chemistry

The N-H proton of the indoline ring is weakly acidic and can be removed by a strong base to form an indolide anion. The pKa of the N-H bond in indole is approximately 21 in DMSO, indicating that a very strong base like sodium hydride or n-butyl lithium is required for complete deprotonation. wikipedia.org The resulting anion is a potent nucleophile and can react with a variety of electrophiles. The anion photoelectron spectrum of deprotonated indoline shows a featureless broad band, which may be due to the presence of multiple isomers, including ring-opened structures. nih.gov In situ IR spectroscopy has been used to study the deprotonation of N-Boc protected indoline with n-BuLi. researchgate.net

The resulting indolide anion can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The regioselectivity of these reactions (N- vs. C3-alkylation) can be influenced by the counterion and the solvent. wikipedia.org

Reactivity of the Pyridyl Nitrogen (N2)

The nitrogen atom in the pyridine ring (N2) is sp² hybridized, and its lone pair of electrons resides in an sp² orbital, which is not part of the aromatic π-system. Consequently, this nitrogen is basic and nucleophilic. wikipedia.org

Protonation and Lewis Acidity Interactions

Protonation: The pyridyl nitrogen is a basic center and will be readily protonated by Brønsted acids to form a pyridinium (B92312) salt. The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org Theoretical studies on the protonation of pyridine in water clusters have been conducted to understand the mechanism of this fundamental process. acs.org The basicity of 2-substituted pyridines has also been a subject of study. acs.org

Lewis Acidity Interactions: As a Lewis base, the pyridyl nitrogen can coordinate to Lewis acids. wikipedia.org This interaction can be used to modulate the electronic properties of the pyridine ring. For example, coordination of a Lewis acid to the nitrogen atom can activate the pyridine ring towards nucleophilic attack. nih.govdigitellinc.com Platinum(II) polypyridine complexes have been studied for their ability to sense Lewis acids and bases. acs.org

Illustrative Lewis Acid Interactions with this compound

| Lewis Acid | Expected Interaction |

| Boron trifluoride (BF₃) | Formation of a stable adduct at the pyridyl nitrogen |

| Zinc chloride (ZnCl₂) | Coordination complex formation |

| Bismuth(III) salts | Formation of Lewis acidic complexes |

Quaternization Reactions

The nucleophilic pyridyl nitrogen can react with alkyl halides in an Sₙ2 reaction to form a quaternary pyridinium salt. This process is known as quaternization. wikipedia.org The rate of quaternization is influenced by the nature of the alkyl halide and the substituents on the pyridine ring. rsc.orgnih.gov Microwave-assisted quaternization has been shown to improve reaction times and yields for various pyridine derivatives. researchgate.net The quaternization of pyridines with haloadamantanes has also been investigated. osti.gov

Illustrative Quaternization Reactions of this compound

| Alkylating Agent | Solvent | Expected Product |

| Methyl iodide (CH₃I) | Acetonitrile | 2-(4,6-Dimethylindolin-2-yl)-1-methylpyridin-1-ium iodide |

| Ethyl bromide (CH₃CH₂Br) | Ethanol | 2-(4,6-Dimethylindolin-2-yl)-1-ethylpyridin-1-ium bromide |

| Benzyl chloride (C₆H₅CH₂Cl) | Toluene | 1-Benzyl-2-(4,6-dimethylindolin-2-yl)pyridin-1-ium chloride |

Electrophilic Aromatic Substitution on the Indoline Ring

The benzene (B151609) ring of the indoline moiety is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is determined by the directing effects of the substituents already present on the ring: the two methyl groups and the amino group of the indoline ring.

The amino group (-NH-) is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. The methyl groups are weakly activating and also ortho-, para-directing due to hyperconjugation and a weak inductive effect.

In this compound, the positions on the benzene ring are C4, C5, C6, and C7. The substituents are at positions 4 and 6 (methyl groups) and the fusion point of the five-membered ring is at positions 3a and 7a. The available positions for electrophilic substitution are C5 and C7.

The directing effects of the substituents are as follows:

The amino group (at position 1): Strongly activates and directs ortho and para. The para position is C5, and the ortho position is C7.

The methyl group at C4: Weakly activates and directs ortho and para. The ortho position is C5, and the para position is C7.

The methyl group at C6: Weakly activates and directs ortho and para. The ortho position is C5 and C7.

All the directing effects reinforce substitution at the C5 and C7 positions. Therefore, electrophilic attack is expected to occur predominantly at these positions. Steric hindrance might play a role in favoring one position over the other.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4,6-dimethyl-2-(pyridin-2-yl)indoline and 7-Nitro-4,6-dimethyl-2-(pyridin-2-yl)indoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4,6-dimethyl-2-(pyridin-2-yl)indoline and 7-Bromo-4,6-dimethyl-2-(pyridin-2-yl)indoline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-4,6-dimethyl-2-(pyridin-2-yl)indoline and 7-Acetyl-4,6-dimethyl-2-(pyridin-2-yl)indoline |

Nucleophilic Reactivity and Ring-Opening Pathways

The indoline ring is generally not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. The pyridine ring, however, can undergo nucleophilic aromatic substitution, especially at the C2' and C6' positions, if a suitable leaving group is present.

Ring-opening of the indoline ring is not a common reaction pathway under typical nucleophilic conditions. However, under reductive conditions or with specific reagents, the C-N bond could potentially be cleaved. The pyridine ring is generally stable to ring-opening, though some photochemical or metal-catalyzed ring contractions of pyridines have been reported in other systems.

Oxidation and Reduction Chemistry of the Indoline and Pyridyl Moieties

Oxidation: The indoline moiety is susceptible to oxidation. Mild oxidizing agents could potentially dehydrogenate the indoline to the corresponding indole. Stronger oxidizing agents could lead to the cleavage of the five-membered ring. The pyridine ring is relatively resistant to oxidation, but the nitrogen atom can be oxidized to an N-oxide. nih.gov

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. The indoline ring is already in a reduced state compared to indole. Further reduction of the benzene portion of the indoline ring would require more forcing conditions, such as high-pressure hydrogenation or dissolving metal reduction. A patent describes a method for the reduction of indole compounds to indoline compounds using a borane-pyridine complex in trifluoroacetic acid. google.com

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Techniques

Detailed mechanistic investigations of reactions involving this compound are absent from the current body of scientific literature. However, general approaches to studying the mechanisms of related compounds can be outlined.

Kinetic Studies: Kinetic studies, such as monitoring reaction rates under varying concentrations of reactants and catalysts, could provide insights into the reaction order and the nature of the rate-determining step for reactions like electrophilic substitution. rsc.orgrsc.org For example, kinetic studies on the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles have been conducted using UV methods. rsc.org

Spectroscopic Techniques:

NMR Spectroscopy (¹H, ¹³C): Would be crucial for determining the structure of reaction products and thus the regioselectivity of reactions. In-situ NMR could be used to observe reaction intermediates.

Mass Spectrometry: Would be used to confirm the molecular weight of products and intermediates.

IR Spectroscopy: Could be used to monitor the disappearance of starting materials and the appearance of new functional groups in the products.

UV-Vis Spectroscopy: Could be employed to study the kinetics of reactions, particularly those involving colored species or changes in conjugation.

Future research employing these techniques would be invaluable in elucidating the precise chemical behavior and reaction mechanisms of this compound.

Derivatization and Functionalization Strategies of 4,6 Dimethyl 2 Pyridin 2 Yl Indoline

Development of Analogues via Modifications of the Pyridyl Moiety

The pyridyl moiety of 4,6-Dimethyl-2-(pyridin-2-yl)indoline is a key site for structural modifications to develop new analogues. Various strategies can be employed to introduce a wide range of functional groups, thereby modulating the electronic and steric properties of the molecule.

One common approach involves the direct C-H functionalization of the pyridine (B92270) ring. researchgate.net This can be achieved through transition-metal-catalyzed reactions, which allow for the introduction of aryl, alkyl, or other functional groups at specific positions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be utilized to introduce new carbon-carbon bonds. nih.gov The inherent electronic properties of the pyridine ring often direct these substitutions to the positions ortho or para to the nitrogen atom.

Another strategy for modifying the pyridyl group is through N-oxidation, which activates the ring towards nucleophilic attack. The resulting pyridine N-oxide can then react with a variety of nucleophiles to introduce substituents at the 2- and 4-positions. Subsequent deoxygenation restores the pyridine ring.

Furthermore, the nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts. These salts can then undergo further reactions, such as the Zincke reaction, to open the ring and allow for the introduction of different substituents.

Below is a table summarizing potential modifications of the pyridyl moiety:

| Modification Strategy | Reagents and Conditions | Potential Functional Groups Introduced |

| C-H Arylation | Pd(OAc)₂, Ligand, Arylboronic acid | Phenyl, substituted phenyls |

| C-H Alkylation | Ru(II) catalyst, Olefin | Ethyl, propyl, etc. |

| N-Oxidation followed by Nucleophilic Substitution | m-CPBA, then Nu⁻ (e.g., CN⁻, RO⁻) | Cyano, alkoxy |

| Quaternization | Alkyl halide (e.g., CH₃I) | N-methylpyridinium |

Exploration of Substituent Effects on the Indoline (B122111) Ring

The existing methyl groups at the 4- and 6-positions of the indoline ring in this compound significantly influence its reactivity and properties. The electron-donating nature of these methyl groups activates the benzene (B151609) portion of the indoline ring towards electrophilic substitution.

Further exploration of substituent effects can be achieved by introducing a wider variety of functional groups at these positions or at the remaining unsubstituted positions of the indoline ring. For example, introducing electron-withdrawing groups, such as nitro or cyano groups, would deactivate the ring and alter its electronic properties. Conversely, introducing stronger electron-donating groups, like methoxy (B1213986) or amino groups, would further activate the ring.

The following table outlines the potential effects of different substituents on the indoline ring:

| Substituent | Electronic Effect | Potential Impact on Reactivity |

| -NO₂ | Electron-withdrawing | Deactivation towards electrophilic substitution |

| -CN | Electron-withdrawing | Deactivation towards electrophilic substitution |

| -OCH₃ | Electron-donating | Activation towards electrophilic substitution |

| -NH₂ | Electron-donating | Strong activation towards electrophilic substitution |

| -Cl, -Br | Halogen (inductive withdrawal, resonance donation) | Weak deactivation towards electrophilic substitution |

Regioselective Functionalization at Unsubstituted Aromatic Positions

The this compound molecule has several unsubstituted positions on its aromatic rings that are amenable to regioselective functionalization. Specifically, the C5 and C7 positions on the indoline ring and the various positions on the pyridine ring are potential targets for the introduction of new functional groups.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles and related heterocycles. researchgate.netnih.govbohrium.com Directing groups can be employed to guide the catalyst to a specific C-H bond, enabling precise modification. For instance, a directing group temporarily installed on the indoline nitrogen could direct a rhodium or palladium catalyst to the C7 position. nih.govnih.gov Similarly, the nitrogen atom of the pyridyl group can act as a directing group to functionalize its adjacent positions.

Classical electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can also be employed. The regioselectivity of these reactions will be governed by the combined directing effects of the existing methyl groups and the pyrrolidine (B122466) ring of the indoline moiety, as well as the pyridyl substituent.

A summary of potential regioselective functionalization reactions is presented below:

| Reaction | Target Position | Catalyst/Reagents | Expected Product |

| C-H Arylation | Indoline C7 | [Rh(III)] catalyst, Aryl halide | 7-Aryl-4,6-dimethyl-2-(pyridin-2-yl)indoline |

| C-H Olefination | Indoline C5 | Pd(OAc)₂, Olefin | 5-Vinyl-4,6-dimethyl-2-(pyridin-2-yl)indoline |

| Bromination | Indoline C5/C7 | NBS, Acetonitrile | 5-Bromo- or 7-Bromo- derivative |

| Nitration | Indoline C5/C7 | HNO₃, H₂SO₄ | 5-Nitro- or 7-Nitro- derivative |

Synthesis of Polymeric and Oligomeric Derivatives

The bifunctional nature of this compound, with reactive sites on both the indoline and pyridine rings, makes it a suitable monomer for the synthesis of polymeric and oligomeric materials. These materials could exhibit interesting photophysical, electronic, or ion-sensing properties. rsc.org

One approach to polymerization is through the functionalization of the monomer with polymerizable groups. For example, vinyl or acryloyl groups could be introduced at one of the aromatic positions via C-H functionalization or by derivatizing a pre-installed functional group. The resulting functionalized monomer could then undergo free-radical or controlled polymerization to yield polymers with the this compound moiety as a repeating unit. researchgate.net

Alternatively, step-growth polymerization methods can be employed. This would involve preparing difunctionalized monomers of this compound, for example, by introducing carboxylic acid or amino groups at two distinct positions. These monomers could then be condensed with other suitable comonomers to form polyesters, polyamides, or other condensation polymers.

The synthesis of coordination polymers is another promising avenue. researchgate.net The nitrogen atoms in both the indoline and pyridine rings can act as ligands to coordinate with metal ions. The self-assembly of the monomer with various metal salts could lead to the formation of one-, two-, or three-dimensional coordination polymers with potentially useful catalytic or material properties.

The table below illustrates potential polymerization strategies:

| Polymerization Type | Monomer Functionalization | Polymer Structure |

| Chain-growth | Introduction of a vinyl group | Polyvinyl backbone with pendant this compound units |

| Step-growth | Introduction of two carboxylic acid groups | Polyester or polyamide chain incorporating the monomer |

| Coordination | None (using the inherent ligand properties) | Metal-organic framework with the monomer as a linker |

Research Findings on the Coordination Chemistry of this compound Currently Unavailable

Following a comprehensive review of available scientific literature, it has been determined that there is no published research specifically detailing the coordination chemistry of the compound this compound. Extensive searches of scholarly databases and chemical literature did not yield any studies on its ligand binding modes, the synthesis and characterization of its metal complexes, or the influence of metal centers on its electronic structure.

The user's request for a detailed article on these specific aspects of this compound's coordination chemistry cannot be fulfilled at this time due to the absence of primary research data. The fundamental building blocks of this molecule, pyridine and indoline, are individually well-known in coordination chemistry. Pyridine and its derivatives are classic ligands that coordinate to metal centers through the nitrogen atom of the pyridine ring. Indole (B1671886) and its derivatives can also act as ligands, though their coordination behavior is more varied.

However, without experimental or theoretical studies on the specific compound this compound, any discussion of its coordination chemistry would be purely speculative and would not meet the required standards of scientific accuracy. The requested detailed analysis of its mono- and bidentate coordination, chelation effects, and complexation with d-block and p-block metals, as well as the resulting electronic structure modifications, is contingent on the existence of such dedicated research.

Therefore, the generation of an article strictly adhering to the provided outline is not possible. Further research would be required to be conducted by synthetic and analytical chemists to elucidate the coordination properties of this compound before a comprehensive and accurate article on this topic can be written.

Reactivity of Metal-Ligand Complexes of this compound: A Review of Current Research

Detailed investigations into the reactivity of metal-ligand complexes involving the specific compound this compound are not extensively available in the current body of scientific literature. While the broader classes of pyridine and indoline derivatives are known to form a wide array of catalytically active and reactive metal complexes, specific data and detailed research findings concerning the reactivity of complexes formed with this compound remain limited.

In analogous systems involving pyridine-containing ligands, metal complexes have demonstrated significant catalytic activity in various organic transformations. For example, palladium(II) complexes with substituted pyridine ligands have been effectively used as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The catalytic efficiency of these complexes is often correlated with the basicity of the pyridine ligand. nih.govacs.org Furthermore, manganese complexes with pyridin-2-yl based ligands have been explored for oxidation catalysis, such as the epoxidation of styrenes. dntb.gov.ua

The indoline scaffold, on the other hand, can also participate in and influence the reactivity of the metal complex. Indole-containing metal complexes have been investigated for their applications in medicinal chemistry and catalysis. mdpi.com The reactivity of such complexes can involve the indole nitrogen or the fused aromatic ring, depending on the coordination mode and the reaction conditions.

While direct studies on the reactivity of this compound complexes are not readily found, the principles governing the reactivity of related metal-pyridine and metal-indole complexes provide a framework for predicting their potential behavior. It is plausible that complexes of this compound could exhibit interesting catalytic properties, potentially in reactions such as C-H activation, cross-coupling, and oxidation, driven by the synergistic effects of the pyridine and dimethylindoline moieties. However, without specific experimental data, any discussion on their reactivity remains speculative. Further research is necessary to synthesize and characterize these complexes and to explore their reactivity in detail.

Theoretical and Computational Chemistry of 4,6 Dimethyl 2 Pyridin 2 Yl Indoline

Molecular Dynamics Simulations for Solvent Effects and Interactions

Until dedicated computational studies on 4,6-Dimethyl-2-(pyridin-2-yl)indoline are conducted and published, a thorough and scientifically accurate article on its theoretical and computational chemistry cannot be produced.

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

Elucidation of Reaction Intermediates using in situ Spectroscopy

In situ spectroscopic techniques are crucial for observing transient species and reaction intermediates without the need for isolation. For reactions involving 4,6-Dimethyl-2-(pyridin-2-yl)indoline, techniques such as rapid-scan UV-Vis or specialized NMR spectroscopy would be invaluable. For instance, if the indoline (B122111) nitrogen were to participate in a reaction, changes in its electronic environment could be monitored. The formation of charged intermediates, such as a pyridinium (B92312) or an indolinium species, would lead to significant shifts in the absorption maxima in the UV-Vis spectrum. By monitoring these spectral changes over time, the kinetics of the formation and decay of such intermediates can be determined, providing a deeper understanding of the reaction mechanism.

Stereochemical Assignment through Advanced NMR Techniques (e.g., NOESY, ROESY)

The indoline ring of this compound contains a stereocenter at the C2 position. Advanced Nuclear Magnetic Resonance (NMR) techniques are essential for determining the relative stereochemistry and conformation of the molecule.

Expected ¹H and ¹³C NMR Spectral Features: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the dimethyl-substituted benzene (B151609) ring of the indoline system. The methyl groups would appear as singlets in the upfield region. The protons on the indoline ring, particularly at the C2 and C3 positions, would provide key structural information. The ¹³C NMR spectrum would complement this by showing characteristic signals for the aromatic, aliphatic, and methyl carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Indoline-NH | ~3.5-4.5 | Broad Singlet |

| Pyridine-H6' | ~8.5-8.6 | Doublet |

| Pyridine-H3', H4', H5' | ~7.0-7.8 | Multiplet |

| Indoline-H5, H7 | ~6.5-7.0 | Singlets/Doublets |

| Indoline-H2 | ~4.5-5.0 | Triplet/Doublet of Doublets |

| Indoline-H3 | ~3.0-3.5 | Multiplet |

| Methyl-H (C4, C6) | ~2.2-2.5 | Singlets |

Stereochemical Analysis using NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in establishing the three-dimensional structure. For example, spatial correlations between the proton at C2 of the indoline ring and the protons of the pyridine ring would confirm their proximity and relative orientation. Similarly, NOE effects between the C2 proton and the protons on the C3 of the indoline ring would help to define the conformation of the five-membered ring.

Electronic Transition Analysis using UV-Vis Spectroscopy in Mechanistic Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the transitions associated with the indole (B1671886) and pyridine chromophores. Typically, indole derivatives exhibit two main absorption bands, the ¹Lₐ and ¹Lₑ transitions. The attachment of the pyridine ring at the 2-position would likely lead to a bathochromic (red) shift of these bands due to the extended conjugation. In acidic conditions, protonation of the pyridine nitrogen would be expected to cause a noticeable shift in the absorption maxima, a phenomenon that can be used to study proton transfer steps in a reaction mechanism. Pyridine itself has absorption maxima around 202 nm and 254 nm. sielc.com

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π* (Indoline) | ~280-300 | Non-polar |

| π → π* (Pyridine) | ~255-265 | Non-polar |

| n → π* (Pyridine) | ~270-280 | Non-polar |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and monitoring their transformations during a chemical reaction.

Expected Vibrational Frequencies:

N-H Stretch: A characteristic band for the indoline N-H stretch would be expected in the region of 3300-3500 cm⁻¹. Changes in the position and shape of this band could indicate hydrogen bonding or deprotonation.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the indoline ring and methyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The aromatic ring stretching vibrations for both the pyridine and the benzene rings would be found in the 1400-1600 cm⁻¹ region.

Ring Vibrations: Characteristic pyridine ring vibrations are expected in the IR and Raman spectra. aps.orgnih.gov

During a reaction, the appearance or disappearance of specific bands, such as a carbonyl stretch if the indoline were to be oxidized, would provide direct evidence of functional group transformations.

X-ray Crystallography for Precise Molecular Architecture Determination in Complexed or Derivatized Forms

While obtaining a single crystal of this compound itself might be challenging, derivatization or complexation can facilitate crystallization. X-ray crystallography provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. For instance, forming a salt with a suitable acid or a coordination complex with a metal ion could yield crystals suitable for X-ray diffraction analysis. The resulting crystal structure would definitively establish the relative configuration at the C2 stereocenter and the conformation of the molecule in the solid state. Studies on related heterocyclic compounds have successfully used this technique to elucidate their three-dimensional structures. mdpi.com

Exploration of Non Biological Applications for 4,6 Dimethyl 2 Pyridin 2 Yl Indoline and Its Derivatives

Catalytic Applications

The structure of 4,6-Dimethyl-2-(pyridin-2-yl)indoline contains two key nitrogen functionalities—the indoline (B122111) nitrogen and the pyridine (B92270) nitrogen—suggesting its potential utility in both organocatalysis and as a ligand in metal-catalyzed reactions.

Organocatalysis Involving Nitrogen Functionalities

The nitrogen atom of the indoline ring and, more significantly, the pyridine ring can function as Lewis bases, a key attribute for organocatalysts. While many studies feature indolines as substrates in asymmetric synthesis organic-chemistry.orgrsc.org, the pyridine component of the target molecule suggests it could itself be an active catalyst.

Research into the kinetic resolution of 2-substituted indolines has demonstrated the reactivity of the indoline nitrogen, which can be targeted by N-sulfonylation using chiral 4-dimethylaminopyridine-N-oxide (4-DMAP-N-oxide) organocatalysts. nih.govunige.ch This highlights the accessibility and reactivity of the indoline nitrogen.

Furthermore, an asymmetric synthesis of 2,3-disubstituted indolines has been developed through an organocatalytic intramolecular Michael addition, showcasing the versatility of the indoline scaffold in reactions mediated by primary amine catalysts derived from cinchona alkaloids. rsc.org The table below summarizes representative results for this transformation.

| Substrate (R1) | Substrate (R2) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Phenyl | Phenyl | 95 | 10:1 | 99 | rsc.org |

| 4-MeO-Ph | Phenyl | 97 | 10:1 | 99 | rsc.org |

| 4-Cl-Ph | Phenyl | 85 | 15:1 | 99 | rsc.org |

| Phenyl | 4-Cl-Ph | 92 | 20:1 | 99 | rsc.org |

| Phenyl | 2-Naphthyl | 91 | 10:1 | 99 | rsc.org |

Given that the pyridine nitrogen in this compound is electronically similar to that in 4-DMAP, a widely used nucleophilic catalyst, it is plausible that the target compound could function as an organocatalyst for various transformations, such as acylations and silylations.

Ligand in Homogeneous and Heterogeneous Metal Catalysis

The 2-(pyridin-2-yl)indoline (B1307920) framework is an excellent candidate for a bidentate N,N-ligand, capable of coordinating with a wide range of transition metals. The combination of a σ-donating indoline nitrogen and a π-accepting pyridine nitrogen allows for the modulation of the electronic properties of a metal center. Pyridine and its derivatives are ubiquitous in homogeneous catalysis, stabilizing metal complexes used in a vast array of reactions. researchgate.net

The coordinating ability of the indoline nitrogen has been leveraged in rhodium-catalyzed C-H functionalization to synthesize C7-indolino biaryl atropisomers. nih.gov Similarly, pyridine-based pincer ligands are effective in metal-ligand cooperative catalysis for reactions like the hydrogenation of esters and ketones. mdpi.com Complexes of iron, cobalt, and other transition metals with bis(imino)pyridine ligands are also highly active catalysts for ethylene polymerization. catalysis.ru

The bidentate nature of this compound would form a stable five-membered chelate ring with a metal ion, a favorable configuration in coordination chemistry. Such complexes could find applications in:

Cross-Coupling Reactions: Palladium complexes with N,N-ligands are extensively used in Suzuki, Heck, and Sonogashira couplings. mdpi.com

Asymmetric Hydrogenation: Chiral versions of the ligand could be used with rhodium or ruthenium to catalyze the enantioselective hydrogenation of olefins and ketones.

Polymerization: As seen with bis(imino)pyridine complexes, analogous iron or cobalt complexes of the target ligand could potentially catalyze olefin polymerization. catalysis.ru

Material Science Potential

The fusion of an electron-donating indoline system with an electron-accepting pyridine ring creates a donor-acceptor (D-A) architecture, which is a foundational principle in the design of advanced materials.

Incorporation into Polymeric Architectures

Functional polymers based on heterocyclic units often exhibit unique electronic and physical properties. Research has shown that indole-based polymers can be synthesized through methods like catalyst-free C-N coupling reactions of indole (B1671886) derivatives with difluoro monomers. researchgate.net The nitrogen atom of the indoline ring in this compound could serve as a reactive site for incorporation into polymer chains.

Furthermore, polymers containing aniline (B41778) (a related structure to indoline) and indole fragments have been investigated for applications as conductive materials and humidity sensors. researchgate.net By analogy, polymers functionalized with the this compound moiety could be developed as novel functional materials with tailored conductive, optical, or sensing properties.

Optoelectronic Materials Design Principles

The intrinsic donor-acceptor (D-A) nature of this compound makes it a promising candidate for optoelectronic applications. The electron-donating character of the 4,6-dimethylindoline (B1365786) moiety combined with the electron-withdrawing pyridine ring can facilitate intramolecular charge transfer (ICT), a phenomenon crucial for many organic electronic materials. researchgate.net

Studies on related D-A molecules containing indole and pyridine-like fragments have demonstrated their potential as materials for Organic Light-Emitting Diodes (OLEDs). For instance, pyridopyrazino[2,3-b]indole derivatives exhibit ICT-induced emission and have LUMO energy levels suitable for use as n-type materials in optoelectronic devices. researchgate.net Similarly, a pyridine-annulated fused-indole compound (TW-01) has been successfully employed as a high-triplet-energy hole transport material (HTM) in solution-processed OLEDs, achieving high efficiency and brightness. acs.org

The table below details the performance of an OLED device using the pyridine-annulated fused-indole HTM, TW-01.

| Parameter | Value | Reference |

|---|---|---|

| Triplet Energy (ET) | ~2.92 eV | acs.org |

| Turn-on Voltage | 2.5 V | acs.org |

| Max. External Quantum Efficiency (EQE) | 15% | acs.org |

| Max. Current Efficiency (CE) | 55 cd/A | acs.org |

| Max. Power Efficiency (PE) | 48 lm/W | acs.org |

| Max. Luminance | ~24,000 cd/m2 | acs.org |

The design principles from these related systems suggest that this compound could be a valuable building block for new materials for OLEDs, organic photovoltaics, or other electronic devices. The methyl groups on the indoline ring would further enhance the electron-donating strength and could improve the solubility and film-forming properties of the resulting materials.

Sensing Applications

Fluorescent chemosensors are powerful tools for detecting environmentally and biologically important analytes. The design of such sensors often involves linking a fluorophore to a receptor unit that selectively binds the target analyte. The pyridine moiety is a well-established receptor for various species, particularly metal ions and anions. researchgate.net

Upon binding of an analyte to the pyridine nitrogen of this compound, the electronic properties of the entire D-A system would be perturbed. This perturbation can lead to a detectable change in the molecule's photophysical properties, such as a shift in the emission wavelength or a change in fluorescence intensity (quenching or enhancement). This mechanism forms the basis of "turn-on" or "turn-off" fluorescent sensors.

Given the potential for intramolecular charge transfer, the fluorescence of this compound is likely to be sensitive to its local environment and to binding events at the pyridine nitrogen, making it a promising platform for the rational design of new fluorescent sensors. researchgate.net

Design of Chemosensors for Specific Analytes (e.g., Metal Ions, Small Molecules)

The design of chemosensors based on the this compound framework is predicated on the principle of integrating a recognition site (the pyridin-2-yl group) with a signal transducer (the dimethyl-indoline moiety). The nitrogen atom of the pyridine ring can act as a Lewis base to coordinate with a variety of analytes, most notably metal ions. mdpi.comnih.gov Indole and its derivatives are known to be effective fluorophores, making them suitable for use in fluorescent chemosensors. mdpi.comresearchgate.net

Upon binding of an analyte to the pyridin-2-yl unit, the electronic properties of the entire molecule are perturbed. This perturbation can lead to a discernible change in the photophysical properties of the indoline fluorophore, such as an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence, or a shift in the emission wavelength. This response can be highly selective for specific analytes depending on factors like the size, charge, and coordination geometry of the target species.

Table 1: Potential Analytes for Chemosensors Based on the this compound Scaffold

| Analyte Category | Specific Examples | Rationale for Interaction |

| Metal Ions | Cu²⁺, Fe³⁺, Zn²⁺, Pb²⁺, Hg²⁺ | The pyridine nitrogen offers a strong coordination site for transition metal ions, leading to chelation-induced changes in fluorescence. sjp.ac.lknih.gov |

| Anions | F⁻, CN⁻, AcO⁻ | While less common, the N-H proton of the indoline ring could potentially engage in hydrogen bonding with basic anions, leading to a detectable signal. |

| Neutral Molecules | Nitroaromatics | The electron-rich indoline system could engage in π-π stacking interactions with electron-deficient aromatic compounds, potentially leading to fluorescence quenching. |

The selectivity of such chemosensors can be fine-tuned by introducing additional functional groups to the indoline or pyridine rings. These modifications can alter the binding affinity and specificity for the target analyte.

Mechanisms of Sensing (e.g., Chemodosimeters, Fluorescent Probes)

The sensing mechanisms for chemosensors derived from this compound would likely fall into two main categories: chemodosimeters and fluorescent probes.

Fluorescent Probes: This is the most probable mechanism, where the interaction between the analyte and the sensor is reversible. The binding of the analyte modulates the fluorescence of the indoline moiety through several photophysical processes:

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the pyridine nitrogen can quench the fluorescence of the indoline fluorophore through PET. Upon coordination with a metal ion, the electron-donating ability of the nitrogen is suppressed, inhibiting PET and leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the molecule, modifying the ICT character of the excited state and resulting in a shift in the fluorescence emission spectrum.

Chelation-Enhanced Fluorescence (CHEF): Coordination to a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence intensity. sjp.ac.lk

Chemodosimeters: In this case, the sensor undergoes an irreversible chemical reaction with the analyte, leading to a permanent change in its optical properties. While less common for this type of scaffold, it is conceivable that derivatives could be designed to react specifically with certain analytes, leading to a colorimetric or fluorescent signal.

Table 2: Predicted Sensing Performance of a Hypothetical this compound-based Fluorescent Probe for Zn²⁺

| Parameter | Predicted Value/Observation | Mechanism |

| Selectivity | High for Zn²⁺ over other divalent metal ions like Cd²⁺ and Hg²⁺ | The specific coordination geometry and electronic requirements of the pyridinyl-indoline ligand favor binding with Zn²⁺. mdpi.com |

| Sensitivity (LOD) | In the micromolar (µM) to nanomolar (nM) range | Efficient PET quenching in the free ligand and strong CHEF effect upon Zn²⁺ binding would lead to a high signal-to-noise ratio. |

| Response Time | Rapid (< 1 minute) | Coordination of Zn²⁺ to the pyridine nitrogen is expected to be a fast process. |

| Quantum Yield | Low in free form, significantly enhanced upon Zn²⁺ binding | Indicative of a "turn-on" sensing mechanism. |

Supramolecular Assembly and Host-Guest Chemistry

The formation of supramolecular structures is driven by non-covalent interactions, including:

Coordination Bonds: The pyridine nitrogen can coordinate to metal centers, leading to the formation of discrete metallosupramolecular architectures such as cages, rings, and polymers. nih.gov The specific geometry of the resulting assembly is dictated by the coordination preference of the metal ion and the steric and electronic properties of the ligand.

Hydrogen Bonding: The N-H group of the indoline ring can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This allows for the formation of self-assembled structures through intermolecular hydrogen bonding. nih.govmdpi.com

π-π Stacking: The aromatic rings of the indoline and pyridine moieties can participate in π-π stacking interactions, which can play a significant role in stabilizing larger supramolecular assemblies. mdpi.com

Halogen Bonding: If halogenated derivatives are considered, the pyridine nitrogen can act as a halogen bond acceptor. nih.govmdpi.com

In the context of host-guest chemistry, macrocyclic structures or cages assembled from this compound derivatives could encapsulate smaller guest molecules. The interior of such a host could provide a hydrophobic pocket, while the exterior could be functionalized to ensure solubility in a desired solvent. The binding of a guest molecule within the host's cavity could be detected through changes in the fluorescence of the indoline units or by NMR spectroscopy.

Table 3: Potential Supramolecular Structures and Host-Guest Systems with this compound Derivatives

| Supramolecular System | Key Interactions | Potential Guest Molecules |

| Metallosupramolecular Cage | Coordination of the pyridine nitrogen to a metal ion (e.g., Pd²⁺, Pt²⁺) | Small aromatic molecules, fullerenes |

| Hydrogen-Bonded Dimer/Polymer | N-H···N (indoline to pyridine) hydrogen bonding | Not applicable (self-assembly) |

| Host-Guest Complex with a Macrocycle | Encapsulation of the indoline moiety within a larger macrocycle (e.g., cyclodextrin, cucurbituril) | The this compound derivative itself acts as the guest. |

The ability to form well-defined supramolecular architectures opens up possibilities for applications in areas such as molecular recognition, catalysis, and the development of responsive materials.

Future Research Directions and Emerging Avenues for 4,6 Dimethyl 2 Pyridin 2 Yl Indoline

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 4,6-Dimethyl-2-(pyridin-2-yl)indoline should prioritize sustainability.

Key Research Objectives:

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation strategies could provide a more atom-economical approach to synthesizing substituted indolines. nih.gov For instance, palladium-catalyzed C-H olefination has been demonstrated for the selective functionalization of the indoline (B122111) core at the C5 position. nih.gov Adapting such methods for the synthesis of 4,6-dimethyl-substituted indolines could significantly enhance synthetic efficiency.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing waste.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Investigating enzymatic routes, such as those employing engineered cytochrome P450 enzymes, could offer a highly selective and environmentally friendly method for the synthesis or derivatization of the indoline scaffold. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic C-H Activation | High atom economy, reduced waste | Catalyst cost and sensitivity, regioselectivity control |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs, potential for clogging |

Unexplored Reactivity Pathways and Transformations

The unique combination of an electron-rich indoline ring and an electron-deficient pyridine (B92270) ring in this compound suggests a rich and largely unexplored reactivity profile.

Potential Areas of Investigation:

Dehydrogenation to the Indole (B1671886) Core: The indoline moiety can be dehydrogenated to the corresponding indole. nih.gov Investigating the controlled dehydrogenation of this compound would provide access to a new class of substituted pyridinyl-indoles, which are known to possess interesting biological activities. researchgate.netnih.gov

Electrophilic Aromatic Substitution: The dimethyl-substituted benzene (B151609) ring of the indoline moiety is expected to be susceptible to electrophilic aromatic substitution. A systematic study of reactions such as nitration, halogenation, and Friedel-Crafts acylation could lead to a diverse library of new derivatives with tailored electronic and steric properties.

Functionalization of the Pyridine Ring: The pyridine ring can undergo a variety of transformations, including N-oxidation and nucleophilic aromatic substitution. Exploring these reactions would further expand the chemical space accessible from the parent compound.

Advanced Functional Material Integration

Pyridine and its derivatives are widely used as ligands in the development of functional materials due to their excellent coordinating properties. wikipedia.orgresearchgate.net The integration of this compound into advanced materials is a promising research avenue.

Emerging Applications:

Organic Light-Emitting Diodes (OLEDs): Transition metal complexes containing pyridyl ligands are often luminescent and have been investigated for use in OLEDs. researchgate.net Rhenium(I) and Platinum(II) complexes with functionalized terpyridines, for example, have shown interesting photophysical properties. researchgate.netnih.gov The synthesis and characterization of metal complexes of this compound could lead to new phosphorescent emitters for OLED applications.

Sensors: The nitrogen atoms in the pyridine and indoline moieties can act as binding sites for metal ions or other analytes. This suggests that this compound could be developed as a scaffold for fluorescent chemosensors.

Catalysis: The bidentate N,N-chelation motif offered by the 2-(pyridin-2-yl)indoline (B1307920) core is a common feature in ligands for transition metal catalysis. nih.gov Exploring the catalytic activity of metal complexes derived from this ligand in various organic transformations, such as cross-coupling reactions or hydrogenations, is a logical next step.

Integration with Machine Learning for Predictive Chemical Research

The application of machine learning (ML) in chemistry is revolutionizing how researchers approach the discovery and optimization of molecules and reactions. nih.govfrontiersin.orgarxiv.orgnih.gov

Potential ML Applications:

Predicting Reactivity and Reaction Outcomes: ML models can be trained on existing chemical reaction data to predict the outcome of new reactions. nih.govresearchgate.net By building a dataset of reactions involving indoline and pyridine derivatives, it would be possible to develop models that can predict the most likely products of unexplored reactions of this compound.

Accelerating Catalyst Design: For applications in catalysis, ML algorithms can be used to screen virtual libraries of ligands and predict their performance in a given catalytic cycle. This could significantly accelerate the discovery of new and improved catalysts based on the this compound scaffold.

De Novo Drug Design: Generative ML models can design novel molecules with desired properties. By specifying desired biological activities and physicochemical properties, these models could generate new derivatives of this compound as potential drug candidates.

Expanding the Scope of Coordination Chemistry with Diverse Metal Centers

The pyridinyl-indoline structure is an excellent bidentate ligand for a wide range of metal ions. wikipedia.orgresearchgate.net A systematic exploration of its coordination chemistry is a crucial area for future research.

Future Research Directions:

Coordination with d-block Metals: The coordination chemistry of pyridine-containing ligands with transition metals such as ruthenium, iridium, and platinum is well-established. wikipedia.orgnih.gov Investigating the complexes of this compound with these metals could lead to new compounds with interesting photophysical, electrochemical, and catalytic properties.

Complexation with f-block Metals: The coordination chemistry of pyridinyl ligands with lanthanides and actinides is less explored but offers potential for applications in areas such as medical imaging and nuclear waste separation.

Supramolecular Chemistry: The directional coordination of the pyridinyl-indoline ligand can be exploited in the construction of complex supramolecular architectures, such as metallacycles and metallacages. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,6-Dimethyl-2-(pyridin-4-yl)indoline |

| 1,7-dimethyl indoline |

| N-methyl 2-methylindoline |

| 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones |

| 4-(2-Benzyloxy-5-phenoxypyridin-3-yl)-1H-indole |

| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine |

| 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one |

| 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) |

| 3-(pyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one |

| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine |

| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine |

| 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one |

| 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine |

| 2,6-di(pyrimidin-4-yl)pyridine |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Indoline activation | KCO, DMF, 80°C | |

| Pyridine coupling | Bromopyridine derivative, 12–24 hours | |

| Purification | Column chromatography (silica gel) |

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:

Discrepancies in NMR data often arise from dynamic conformational changes or solvent effects. Methodological solutions include:

- 2D NMR techniques : Use HSQC, HMBC, and NOESY to resolve overlapping signals and assign stereochemistry .

- Computational modeling : Compare experimental shifts with density functional theory (DFT)-calculated values to validate assignments .

- Variable-temperature NMR : Identify temperature-dependent shifts caused by hindered rotation or tautomerism .

Basic: What safety protocols are critical when handling indoline derivatives?

Answer:

Key safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact with indoline (classified as a mild irritant) .

- Ventilation : Use fume hoods to mitigate inhalation risks, as indoline derivatives may release volatile byproducts .

- Emergency procedures : Immediate neutralization of spills with inert absorbents and access to emergency showers/eyewash stations .

Advanced: What strategies optimize coupling reactions in electron-deficient pyridinyl-indoline systems?

Answer:

Electron-withdrawing groups (e.g., chloro, cyano) on the pyridine ring can reduce coupling efficiency. Mitigation strategies:

- Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh)) improve cross-coupling yields in electron-poor systems .

- Microwave-assisted synthesis : Shortens reaction time and reduces side reactions under controlled microwave irradiation .

- Additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility and reactivity .

Basic: Which spectroscopic techniques are most effective for characterizing substituted indoline derivatives?

Answer:

- NMR spectroscopy : and NMR for backbone assignment; for nitrogen environment analysis .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect isotopic patterns .

- Infrared (IR) spectroscopy : Identification of functional groups (e.g., C=N stretching in pyridine at ~1600 cm) .

Advanced: How can researchers address low yields in multi-step syntheses of pyridinyl-indoline compounds?

Answer:

Common pitfalls and solutions:

- Intermediate stability : Protect reactive intermediates (e.g., amines) with tert-butoxycarbonyl (Boc) groups to prevent degradation .

- Byproduct formation : Monitor reactions via thin-layer chromatography (TLC) and optimize stoichiometry to minimize side products .

- Workup optimization : Use liquid-liquid extraction with dichloromethane/water to isolate hydrophobic intermediates effectively .

Advanced: What mechanistic insights explain regioselectivity in indoline functionalization?

Answer:

Regioselectivity is governed by:

- Electronic effects : Electron-donating groups (e.g., methyl) direct electrophilic substitution to para/meta positions .

- Steric hindrance : Bulky substituents on the indoline core favor coupling at less hindered sites .

- Catalytic intermediates : Pd/Pd cycles in cross-coupling reactions influence bond formation sites .

Basic: What computational tools aid in predicting the physicochemical properties of this compound?

Answer:

- LogP prediction : Software like ChemAxon or ACD/Labs calculates partition coefficients for solubility assessment .

- Molecular docking : Programs like AutoDock Vina simulate binding interactions with biological targets (e.g., enzymes) .

- DFT calculations : Gaussian or ORCA software models electronic properties and reaction pathways .

Advanced: How can researchers reconcile discrepancies between in vitro and in silico bioactivity data?

Answer:

- Assay validation : Ensure consistent buffer conditions (pH, ionic strength) and eliminate false positives via counter-screening .

- Conformational sampling : Use molecular dynamics (MD) simulations to account for protein flexibility in docking studies .

- Meta-analysis : Compare data across multiple studies to identify trends obscured by experimental variability .

Basic: What guidelines ensure rigorous experimental design in indoline derivative research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.